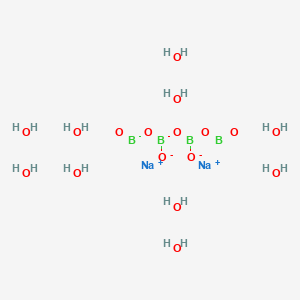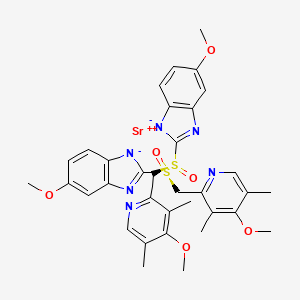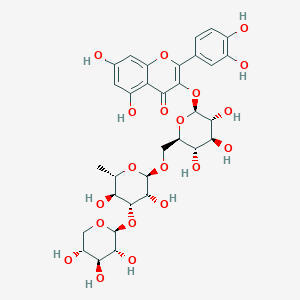
KR-60436 free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
KR-60436 free base is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. It is an agonist of the sigma-1 receptor, a protein that is involved in various physiological and pathological processes. The molecular formula of KR-60436 free base is C14H15N7O .
Synthesis Analysis
KR-60436 is a new reversible H+/K±ATPase inhibitor. Its metabolism in human liver involves cytochrome P450 (CYP) enzymes. In vitro studies with rat and human liver microsomes showed that KR-60436 produces seven metabolites (M1-M7). Metabolites such as O-demethyl-KR-60436 and O-demethyl-pyrrole-KR-60436 were identified.
Molecular Structure Analysis
The molecular formula of KR-60436 free base is C14H15N7O . The average mass is 297.315 Da and the monoisotopic mass is 297.133820 Da .
Chemical Reactions Analysis
The four principal pathways in KR-60436 metabolism include oxidation, O-demethylation, hydroxylation, and N-dealkylation.
Physical And Chemical Properties Analysis
The molecular weight of KR-60436 free base is 297.3152 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.
Scientific Research Applications
Metabolism and Cytochrome P450 Enzymes
KR-60436 is a new reversible H+/K+-ATPase inhibitor. Its metabolism in human liver involves cytochrome P450 (CYP) enzymes. Dihydropyrrole oxidation and O-demethylation are major metabolic pathways, with CYP3A4 contributing significantly. CYP2C9 and CYP2D6 are involved in demethylation to form the active metabolite, O-demethyl-KR-60436 (H. Ji et al., 2005).
LC-MS/MS Analysis of In Vitro Metabolites
In vitro studies with rat and human liver microsomes showed that KR-60436 produces seven metabolites (M1-M7). Metabolites such as O-demethyl-KR-60436 and O-demethyl-pyrrole-KR-60436 were identified. The four principal pathways in KR-60436 metabolism include oxidation, O-demethylation, hydroxylation, and N-dealkylation (S. Choi et al., 2002).
Pharmacokinetics After Intravenous and Oral Administration
The pharmacokinetic parameters of KR-60436 were evaluated in rats after intravenous and oral administration. The study revealed dose-independent pharmacokinetic parameters and highlighted the significance of gastrointestinal first-pass effect in the low bioavailability of KR-60436 in rats (S. Yu et al., 2003).
properties
IUPAC Name |
6-[2-[[2-(3-cyano-3,4-dihydropyrazol-2-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c15-7-11-1-2-13(19-9-11)18-6-5-17-10-14(22)21-12(8-16)3-4-20-21/h1-2,4,9,12,17H,3,5-6,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYVGGJJENHRBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1C#N)C(=O)CNCCNC2=NC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
KR-60436 free base | |
CAS RN |
761414-79-3 |
Source


|
| Record name | KR-60436 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761414793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 761414-79-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KR-60436 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA2BZ14G7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














